Vinorelbine ditartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

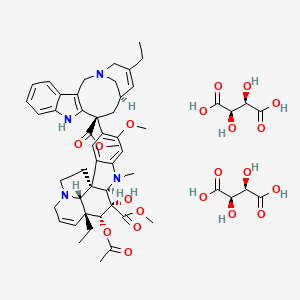

Vinorelbine ditartrate is a semi-synthetic vinca alkaloid derived from vinblastine, primarily used as an anti-cancer agent. It is formulated as a light yellow amorphous powder and is known for its efficacy in treating various malignancies, particularly non-small cell lung cancer and breast cancer. The compound has the chemical formula and is characterized by its unique structure, which includes an eight-membered catharanthine ring that differentiates it from other vinca alkaloids like vincristine and vinblastine .

Vinorelbine acts as an antimitotic agent, disrupting cell division, a crucial step in cancer cell proliferation []. It binds to tubulin, a protein essential for forming the mitotic spindle, a structure responsible for separating chromosomes during cell division []. This binding disrupts microtubule assembly, preventing proper cell division and leading to cancer cell death [].

Vinorelbine is a potent chemotherapeutic drug with significant side effects. Common adverse effects include low white blood cell count, fatigue, nausea, and neuropathy (nerve damage) []. It is crucial to administer vinorelbine under strict medical supervision and with proper monitoring of side effects.

Anti-tumor Activity in Different Cancers:

VLB demonstrates significant antitumor activity against various malignancies, with clinical applications and ongoing research in:

- Non-small cell lung cancer (NSCLC): VLB is a first-line treatment option for advanced NSCLC, either as a single agent or in combination with other chemotherapeutic drugs. Studies have shown its efficacy in tumor regression and improved survival rates. [Source: ]

- Breast cancer: VLB is an effective option for advanced or metastatic breast cancer, both as first-line and later-line therapy. Research explores its potential in combination with other drugs to enhance its efficacy and overcome resistance. [Source: ]

- Other cancers: VLB shows promising antitumor activity in various other cancers, including Hodgkin lymphoma, desmoid tumors, and head and neck squamous cell carcinoma. Ongoing research investigates its potential in these and other malignancies. [Source: ]

Exploring Mechanisms of Action:

Understanding how VLB exerts its antitumor effects is crucial for optimizing its use and developing new therapeutic strategies. Research focuses on:

- Microtubule disruption: VLB binds to and disrupts the assembly of microtubules, essential for cell division. This leads to mitotic arrest and cell death. [Source: ]

- Anti-angiogenesis: VLB inhibits the formation of new blood vessels, essential for tumor growth and metastasis. This can starve the tumor and limit its spread. [Source: ]

- Modulating cell signaling pathways: VLB may also affect various cell signaling pathways involved in cancer cell growth, survival, and drug resistance. Understanding these interactions could lead to new therapeutic targets. [Source: ]

Overcoming Drug Resistance:

Cancer cells can develop resistance to VLB, limiting its effectiveness. Research seeks to overcome this challenge by:

- Combination therapies: Combining VLB with other drugs with different mechanisms of action can improve efficacy and delay resistance development.

- Targeting resistance mechanisms: Research investigates specific mechanisms of resistance to VLB, aiming to develop strategies to reverse or overcome them. [Source: ]

- Personalized medicine: Identifying patients likely to develop resistance through genetic testing may allow for tailoring treatment strategies to individual needs. [Source: ]

The synthesis of vinorelbine involves several chemical modifications of vinblastine, including oxidation and reduction processes that open the catharanthine ring. This modification allows vinorelbine to form both covalent and reversible bonds with tubulin, a protein essential for microtubule formation during cell division. The binding of vinorelbine to tubulin prevents the polymerization of tubulin subunits into microtubules, leading to depolymerization and ultimately inhibiting mitosis in cancer cells .

Vinorelbine exhibits significant anti-tumor activity by acting as a mitotic spindle poison. It interferes with the normal function of microtubules during cell division, effectively halting the process at the G2/M phase. This disruption leads to apoptosis in malignant cells through various mechanisms, including the induction of tumor suppressor genes such as p53 and the inactivation of apoptosis inhibitors like Bcl2. The compound has demonstrated cytotoxicity against a broad spectrum of human tumor cell lines, with an IC50 range between 1 and 50 nM .

The synthesis of vinorelbine ditartrate typically involves:

- Extraction: Isolation of vinblastine from the plant Vinca rosea.

- Chemical Modification: Performing oxidation and reduction reactions to modify the structure of vinblastine.

- Formation of Tartrate Salt: The final step includes reacting vinorelbine with tartaric acid to form vinorelbine ditartrate, enhancing its solubility and stability for pharmaceutical use .

Vinorelbine ditartrate is primarily used in oncology for treating:

- Non-small cell lung cancer

- Breast cancer

- Other malignancies such as leukemia and myeloma

Its role as a chemotherapeutic agent is significant due to its ability to improve survival rates in patients when used in combination with other drugs .

Vinorelbine interacts with several biological pathways and proteins:

- Tubulin: Its primary target, where it prevents microtubule formation.

- Protein Kinases: Influences signaling pathways involving p21 WAF1/CIP1 and Ras/Raf.

- Apoptosis Pathways: Modulates Bcl2 and BAX interactions, promoting cell death in cancerous cells.

Studies indicate that genetic variations can affect the clearance rate of vinorelbine, suggesting personalized medicine approaches may enhance treatment efficacy .

Vinorelbine belongs to a class of compounds known as vinca alkaloids. Here are some similar compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| Vincristine | Derived from Vinca rosea; primarily used for leukemia; higher neurotoxicity risk. |

| Vinblastine | Used for Hodgkin's lymphoma; more potent but also more toxic than vinorelbine. |

| Vindesine | A derivative with a slightly altered structure; used for various cancers but less common than vinorelbine. |

| Eribulin | A synthetic derivative that acts on microtubules differently; used for breast cancer treatment. |

Vinorelbine's unique structural modifications allow it to selectively target mitotic microtubules while minimizing neurotoxicity compared to its counterparts .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (93.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (98.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H341 (96.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H372 (93.33%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Acute Toxic;Irritant;Health Hazard

Wikipedia

Use Classification

Dates

vinorelbine tartrate in patients with treatment-naive metastatic melanoma.

Anticancer Drugs. 2005 Jan;16(1):53-7. PubMed PMID: 15613904.

2: Whitehead RP, Moon J, McCachren SS, Hersh EM, Samlowski WE, Beck JT,

Tchekmedyian NS, Sondak VK; Southwest Oncology Group. A Phase II trial of

vinorelbine tartrate in patients with disseminated malignant melanoma and one

prior systemic therapy: a Southwest Oncology Group study. Cancer. 2004 Apr

15;100(8):1699-704. PubMed PMID: 15073859.

3: Uoshima N, Yoshioka K, Tegoshi H, Wada S, Fujiwara Y, Satake N, Kasamatsu Y,

Yokoho S. Acute respiratory failure caused by vinorelbine tartrate in a patient

with non-small cell lung cancer. Intern Med. 2001 Aug;40(8):779-82. PubMed PMID:

11518124.

4: Bosque E. Possible drug interaction between itraconazole and vinorelbine

tartrate leading to death after one dose of chemotherapy. Ann Intern Med. 2001

Mar 6;134(5):427. PubMed PMID: 11242511.

5: Kanazawa J, Morimoto M, Ohmori K. [Properties of antitumor activity of

vinorelbine tartrate, a new vinca alkaloid antitumor agent]. Nihon Yakurigaku

Zasshi. 2000 Oct;116(4):215-23. Review. Japanese. PubMed PMID: 11084918.

6: Giannios J, Ginopoulos P. Induction of PCD in tamoxifen-resistant oestrogen

receptor positive (ER+) advanced breast cancer after combined therapy with ER

antisense oligonucleotides and vinorelbine-tartrate encapsulated in DRV

liposomes. Eur J Cancer. 2000 Sep;36 Suppl 4:103. PubMed PMID: 11056347.

7: Feun LG, Savaraj N, Hurley J, Marini A, Lai S. A clinical trial of intravenous

vinorelbine tartrate plus tamoxifen in the treatment of patients with advanced

malignant melanoma. Cancer. 2000 Feb 1;88(3):584-8. PubMed PMID: 10649251.

8: Balthasar JP. Concentration-dependent incompatibility of vinorelbine tartrate

and heparin sodium. Am J Health Syst Pharm. 1999 Sep 15;56(18):1891. PubMed PMID:

10511236.

9: Cattan CE, Oberg KC. Vinorelbine tartrate-induced pulmonary edema confirmed on

rechallenge. Pharmacotherapy. 1999 Aug;19(8):992-4. PubMed PMID: 10453972.

10: Kouroukis C, Hings I. Respiratory failure following vinorelbine tartrate

infusion in a patient with non-small cell lung cancer. Chest. 1997

Sep;112(3):846-8. PubMed PMID: 9315826.